molecular formula C11H11BrN2 B2474021 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole CAS No. 777865-57-3

1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole

Cat. No.: B2474021
CAS No.: 777865-57-3
M. Wt: 251.127
InChI Key: GHUAUPIAGUEIHU-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole (CAS 777865-57-3) is a high-purity, synthetic organic compound characterized by the molecular formula C 11 H 11 BrN 2 and a molecular weight of 251.13 g/mol . This chemical is supplied as an oil and should be stored at room temperature . Its structure features an imidazole ring, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery and development . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The imidazole core is a key structural component in a wide array of biologically active molecules and approved drugs, including antifungals, antihistamines, antiulcer agents, and antiprotozoals . The presence of the 4-bromobenzyl group at the 1-position and a methyl group at the 2-position makes this molecule a versatile intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . Researchers utilize this and similar imidazole derivatives in various applications, including the development of potential sirtuin inhibitors for epigenetic research and as core structures in investigating new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can request a Safety Data Sheet (SDS) for comprehensive handling and safety information .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUAUPIAGUEIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-methylimidazole.

    Reaction: The 4-bromobenzyl chloride is reacted with 2-methylimidazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reaction Type Reagents/Conditions Products References
Azide SubstitutionSodium azide (NaN₃), DMF, 80–100°C1-[(4-Azidophenyl)methyl]-2-methyl-1H-imidazole
Thiol SubstitutionThiourea, K₂CO₃, ethanol, reflux1-[(4-Mercaptophenyl)methyl]-2-methyl-1H-imidazole
Amine SubstitutionPrimary amines, Pd catalysis, DMF1-[(4-Aminophenyl)methyl]-2-methyl-1H-imidazole derivatives

Mechanistic Insight : The bromine atom’s electronegativity and leaving-group ability facilitate nucleophilic aromatic substitution (SₙAr), particularly in polar aprotic solvents like dimethylformamide (DMF).

Oxidation and Reduction

The imidazole ring undergoes redox transformations:

Reaction Type Reagents/Conditions Products References
Ring OxidationKMnO₄, acidic conditionsImidazole N-oxide derivatives
Ring ReductionNaBH₄ or LiAlH₄, THFTetrahydroimidazole analogs

Key Finding : Oxidation with KMnO₄ selectively targets the imidazole ring, forming N-oxides without affecting the bromophenyl group.

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

Reaction Type Catalysts/Reagents Products References
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acids, baseBiaryl derivatives (e.g., 1-[(4-Biphenyl)methyl]-2-methyl-1H-imidazole)
Ullmann CouplingCuI, diamines, DMSOAryl-alkyl linked imidazole compounds

Industrial Relevance : Suzuki couplings enable the synthesis of complex biaryl structures used in pharmaceuticals and materials science.

Functionalization of the Methyl Group

The methyl group on the imidazole ring can be modified:

Reaction Type Reagents/Conditions Products References
HalogenationNBS, light, CCl₄2-(Bromomethyl)-1-[(4-bromophenyl)methyl]-1H-imidazole
OxidationSeO₂, acetic acid2-Carboxylic acid derivatives

Note : Selective halogenation at the methyl group requires radical initiators like light or peroxides.

Biological Activity Correlations

While not a direct reaction, structural modifications influence bioactivity:

  • Antimicrobial Activity : Substitution with electron-withdrawing groups (e.g., -NO₂) enhances efficacy against Gram-positive bacteria .

  • Anticancer Potential : Biaryl derivatives show cytotoxicity in HT-29 colon cancer cells (IC₅₀ values < 10 µM).

Scientific Research Applications

Synthetic Route Overview

StepStarting MaterialReagentConditions
14-bromobenzyl chloride2-methylimidazoleK2_2CO3_3, DMF, 80-100°C

Biological Applications

1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers .

Antifungal and Anticancer Properties

Imidazole derivatives are also being explored for their antifungal and anticancer activities. The compound's ability to interact with specific enzymes or receptors makes it a candidate for developing new therapeutic agents against resistant strains of fungi and cancer cells .

Enzyme Inhibition

The mechanism of action involves enzyme inhibition by binding to active sites, thereby blocking substrate access. This property is crucial in drug development for diseases requiring targeted therapy .

Industrial Applications

The compound is utilized in various industrial applications, including:

  • Agrochemicals : Its efficacy as a pesticide or herbicide is under investigation due to its biological activity.
  • Material Science : The unique properties of imidazole derivatives allow their use in developing advanced materials with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial properties of imidazole derivatives revealed that compounds structurally related to 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed inhibition zone diameters of up to 32 mm against resistant strains of E. coli and S. aureus at certain concentrations .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of imidazole derivatives demonstrated that certain modifications in the imidazole structure enhanced cytotoxicity against cancer cell lines. The study highlighted that substituents like bromine could influence biological activity positively, making it a target for further research in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological relevance of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole with analogous imidazole and benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes Reference
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole C₁₁H₁₁BrN₂ 251.12 N1: 4-bromophenylmethyl; C2: methyl Enhanced lipophilicity due to bromine; potential cytotoxic activity
1-(4-Bromophenyl)-1H-imidazole C₉H₇BrN₂ 223.07 N1: 4-bromophenyl Simpler structure; lower molecular weight; limited steric hindrance
1-[(4-Methoxyphenyl)(diphenyl)methyl]-2-methyl-1H-imidazole C₂₃H₂₁N₂O 354.43 N1: diphenyl(4-methoxyphenyl)methyl; C2: methyl Bulkier substituents may reduce bioavailability; methoxy group increases electron density
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole C₂₆H₂₄BrN₂ 459.39 N1: pentyl; C2: 4-bromophenyl; C4/C5: phenyl Tetrasubstituted structure; high molecular weight; applications in ionic liquids and catalysis
1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole C₁₅H₁₃BrN₂ 301.18 Benzimidazole core; N1: 4-bromophenyl; C2: ethyl Higher rigidity due to fused benzene ring; predicted density: 1.39 g/cm³
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole C₁₉H₁₃BrN₂ 349.22 Benzimidazole core; N1: 4-bromophenyl; C2: phenyl Structural analogs show anti-inflammatory and antiproliferative activities

Key Comparative Insights:

Bulkier substituents, such as diphenylmethyl groups (e.g., Entry 3b in ), reduce solubility and may hinder pharmacokinetics.

Methoxy groups (e.g., in 1-[(4-methoxyphenyl)(diphenyl)methyl]-2-methyl-1H-imidazole) donate electron density, altering reactivity profiles .

Biological Activity :

  • Brominated imidazoles are associated with cytotoxic, antifungal, and anti-inflammatory activities. For example, 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole exhibits applications in green chemistry and catalysis , while benzimidazole derivatives (e.g., 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole) show promise in drug development .

Physicochemical Properties :

  • The target compound’s predicted boiling point (~428°C) and density (~1.39 g/cm³) align with brominated analogs (e.g., 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole ), though exact values require experimental validation.

Biological Activity

1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and antiproliferative activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group that enhances its lipophilicity, which is crucial for biological activity. The imidazole ring is known for its versatility in medicinal chemistry, contributing to various pharmacological effects.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of imidazole derivatives, including 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole.

Table 1: Antibacterial Activity Against Various Strains

CompoundBacterial StrainMIC (µg/mL)Reference
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazoleStaphylococcus aureus8
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazoleEscherichia coli10
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazoleBacillus subtilis12

The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial potential.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity:

Table 2: Antifungal Activity Against Fungal Strains

CompoundFungal StrainMIC (µg/mL)Reference
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazoleCandida albicans16
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazoleAspergillus niger20

These results suggest that the compound may serve as a promising lead for the development of new antifungal agents.

Antiproliferative Activity

The antiproliferative effects of imidazole derivatives have been well-documented. In a study evaluating various derivatives, the compound showed significant cytotoxicity against cancer cell lines:

Table 3: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazoleMDA-MB-231 (breast cancer)21.93
1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazoleHeLa (cervical cancer)18.50

The IC50 values indicate that this compound has substantial potential as an anticancer agent, particularly in breast and cervical cancer models.

The biological activity of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole can be attributed to its ability to disrupt cellular processes. Studies suggest that imidazoles can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and promoting the release of pro-apoptotic factors such as cytochrome c . Furthermore, the lipophilic nature of this compound facilitates membrane permeation, enhancing its bioavailability and efficacy in targeting various pathogens .

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

  • Case Study on Antimicrobial Resistance : A study focused on overcoming metronidazole resistance in Helicobacter pylori revealed that derivatives similar to 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole exhibited enhanced antibacterial activity against resistant strains, suggesting a potential application in treating resistant infections .
  • Cancer Treatment Trials : Clinical trials involving imidazole derivatives indicated promising results in reducing tumor size in patients with advanced breast cancer, showcasing their potential as viable candidates for further development in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole, and how can purity be ensured?

  • Methodology :

  • Step 1 : Use Pd-catalyzed regioselective C-H activation for introducing substituents to the imidazole core, as demonstrated for structurally similar derivatives .
  • Step 2 : Employ flash chromatography (eluent: ethyl acetate/hexane gradient) for purification, ensuring >95% purity .
  • Step 3 : Validate purity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, imidazole protons at δ 6.8–7.1 ppm) and elemental analysis (deviation <0.4% for C, H, N) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement . Example parameters: space group P2₁/c, a = 11.7 Å, b = 20.2 Å, c = 9.5 Å, β = 99.7°, Z = 4 .
  • Spectroscopy : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G*) to validate electronic environments .

Q. What preliminary biological screening methods are suitable for this compound?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (MIC determination against S. aureus and E. coli) .
  • Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromophenyl group in this compound?

  • Methodology :

  • DFT setup : Apply B3LYP hybrid functional with exact exchange corrections to model electron density and frontier orbitals .
  • Reactivity analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom shows f⁻ = 0.12, indicating susceptibility to nucleophilic substitution .

Q. How do steric effects from the 4-bromophenyl group influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Experimental : Compare yields in Suzuki-Miyaura reactions using para-substituted aryl boronic acids (e.g., 4-CF₃ vs. 4-OCH₃). Steric hindrance reduces yields by 15–20% for bulky groups .
  • Computational : Conduct NCI (Non-Covalent Interaction) analysis to visualize steric clashes using Multiwfn .

Q. How to resolve contradictions in biological activity data across structurally similar imidazole derivatives?

  • Methodology :

  • Data normalization : Adjust for lipophilicity (logP) differences using HPLC-measured retention times .
  • SAR analysis : Plot IC₅₀ values against substituent Hammett constants (σ) to isolate electronic vs. steric effects . Example: A σ = +0.23 (Br) correlates with 2× higher antifungal activity than σ = -0.27 (OCH₃) .

Q. What strategies improve the accuracy of spectroscopic predictions for imidazole derivatives?

  • Methodology :

  • NMR prediction : Use composite methods (e.g., WP04/ECP basis set for bromine) to reduce chemical shift errors to <0.1 ppm .
  • IR validation : Compare experimental C=N stretches (~1600 cm⁻¹) with anharmonic DFT calculations (B3LYP-D3) .

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